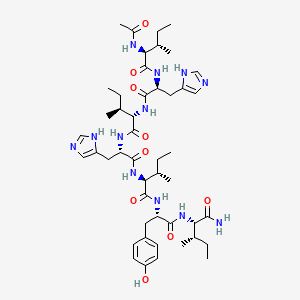

Ac-IHIHIYI-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide primarily undergoes hydrolysis reactions. It exhibits esterase activity, catalyzing the hydrolysis of ester bonds .

Common Reagents and Conditions

The hydrolysis reactions catalyzed by this peptide typically involve substrates like p-nitrophenyl acetate. The reactions are carried out in aqueous solutions, often buffered to maintain a specific pH .

Major Products

The major product formed from the hydrolysis of p-nitrophenyl acetate by Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide is p-nitrophenol .

Scientific Research Applications

Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves its self-assembly into fibril-like structures. These structures exhibit catalytic activity by mimicking the active sites of natural enzymes. The peptide’s esterase activity is attributed to the presence of histidine residues, which act as catalytic centers for hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

Acetyl-Isoleucyl-Histidyl-Valyl-Histidyl-Leucyl-Glutaminyl-Isoleucyl-Amide: This peptide also forms fibril-like structures but with different catalytic properties.

Acetyl-Isoleucyl-Histidyl-Valyl-Histidyl-Leucyl-Glutaminyl-Isoleucyl-Amide: Another variant with distinct self-assembly and catalytic characteristics.

Uniqueness

Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide is unique due to its specific sequence of amino acids, which allows it to form highly ordered fibril-like structures with enhanced esterase activity. This makes it a valuable tool for studying peptide self-assembly and catalysis .

Properties

Molecular Formula |

C47H72N12O9 |

|---|---|

Molecular Weight |

949.1 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C47H72N12O9/c1-10-25(5)37(41(48)62)57-42(63)34(18-30-14-16-33(61)17-15-30)54-46(67)39(27(7)12-3)58-44(65)36(20-32-22-50-24-52-32)56-47(68)40(28(8)13-4)59-43(64)35(19-31-21-49-23-51-31)55-45(66)38(26(6)11-2)53-29(9)60/h14-17,21-28,34-40,61H,10-13,18-20H2,1-9H3,(H2,48,62)(H,49,51)(H,50,52)(H,53,60)(H,54,67)(H,55,66)(H,56,68)(H,57,63)(H,58,65)(H,59,64)/t25-,26-,27-,28-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

YQSKJDGWETWKKF-ZZYCMYJBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)CC)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)